[2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate
Description
[2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a dimethylphenyl group, and a propylcarbamate group.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-6-7-16-15(18)19-14-12(3)8-11(2)9-13(14)10-17(4)5/h8-9H,6-7,10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXXUSLXKTCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OC1=C(C=C(C=C1CN(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4,6-dimethylphenylamine with formaldehyde and dimethylamine to form the intermediate [2-[(dimethylamino)methyl]-4,6-dimethylphenyl]amine. This intermediate is then reacted with propyl isocyanate under controlled conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the propylcarbamate group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [4-((4-Methoxyphenyl)amino)methyl]-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
Comparison: Compared to these similar compounds, [2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate is unique due to its specific combination of functional groups. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for specialized applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
